Chemical Properties & Synthetic Utility of Methyl Benzo[b]thiophene-7-carboxylate
Chemical Properties & Synthetic Utility of Methyl Benzo[b]thiophene-7-carboxylate
This in-depth technical guide details the chemical properties, synthesis, and reactivity of methyl benzo[b]thiophene-7-carboxylate , a critical intermediate in medicinal chemistry.
[1]
Executive Summary
Methyl benzo[b]thiophene-7-carboxylate (CAS: 110449-94-0) is a bicyclic heteroaromatic ester widely utilized as a scaffold in drug discovery. Structurally, it consists of a benzo[b]thiophene core substituted at the 7-position with a methyl ester group.[1] This specific substitution pattern is chemically distinct from the more common 2- and 3-isomers, placing the electron-withdrawing ester on the benzene ring adjacent to the sulfur-containing ring junction.
This compound serves as a pivotal building block for 5-HT3 receptor antagonists , RORγt inverse agonists , and antibacterial agents. Its chemical value lies in the orthogonal reactivity between the electron-deficient benzene ring (due to the ester) and the electron-rich thiophene ring, allowing for regioselective functionalization.
Structural & Electronic Profile
Molecular Geometry and Numbering
The benzo[b]thiophene system is numbered starting from the sulfur atom (position 1). The 7-position is located on the benzene ring, directly adjacent to the ring junction (C7a).
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Formula: C₁₀H₈O₂S
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Molecular Weight: 192.24 g/mol
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Electronic Character: The C7-ester exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect on the benzene ring. This deactivates the benzene moiety toward electrophilic aromatic substitution (SEAr), directing such reactions almost exclusively to the thiophene ring (positions C2 and C3).
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Steric Environment: The C7-substituent is in close proximity to the sulfur atom (position 1) in 3D space, although they are separated by the C7a junction. This "peri-like" positioning can influence metabolic stability and binding interactions in protein pockets (e.g., creating specific hydrophobic contacts).
Solubility and Stability
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Physical State: Typically an off-white to pale yellow solid.
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Solubility: Soluble in chlorinated solvents (DCM, chloroform), esters (ethyl acetate), and polar aprotic solvents (DMSO, DMF). Poorly soluble in water.
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Stability: The thiophene core is robust against oxidation under mild conditions, but the ester is susceptible to hydrolysis under basic or acidic aqueous conditions.
Synthetic Routes
High-purity synthesis of the 7-isomer requires strategies that avoid the formation of the thermodynamically favored 2- or 3-isomers.
Route A: Cyclization of Thiosalicylic Acid Derivatives (Primary Route)
This is the most authoritative and scalable method. It relies on constructing the thiophene ring onto a pre-functionalized benzene scaffold, ensuring the carboxylate remains at the 7-position.
Mechanism:
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S-Alkylation: 2-Mercaptobenzoic acid (Thiosalicylic acid) is alkylated with bromoacetaldehyde dimethyl acetal.
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Cyclization: Acid-mediated cyclization (using Polyphosphoric acid or similar) closes the ring. The electrophilic acetal carbon attacks C6 of the benzene ring (the only available ortho position), locking the carboxylate into position 7 relative to the new sulfur junction.
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Esterification: Standard Fisher esterification yields the target.
Route B: Carbonylation of 7-Bromobenzo[b]thiophene
Used when 7-bromobenzo[b]thiophene is available.[2][3][4][5][6] This method utilizes Palladium-catalyzed carbonylation (CO insertion) in methanol.
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Catalyst: Pd(OAc)₂ / dppp (1,3-Bis(diphenylphosphino)propane).
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Conditions: CO atmosphere (balloon or autoclave), MeOH, Base (Et₃N), 80–100°C.
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Advantage: High functional group tolerance; avoids harsh acid cyclization conditions.
Chemical Reactivity & Transformations[6][8][9]
The utility of methyl benzo[b]thiophene-7-carboxylate lies in its ability to undergo orthogonal functionalization .
Functionalization of the Thiophene Ring (C2/C3)
Despite the electron-withdrawing ester at C7, the thiophene ring remains electron-rich relative to the benzene ring.
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Electrophilic Aromatic Substitution (SEAr):
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Regioselectivity: Occurs predominantly at C3 .
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Halogenation: Reaction with Br₂ or NBS yields the 3-bromo derivative.
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Nitration: HNO₃/Ac₂O yields the 3-nitro derivative.
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C-H Activation / Lithiation:
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Regioselectivity: Occurs predominantly at C2 due to the high acidity of the proton adjacent to sulfur.
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Protocol: Treatment with LDA or n-BuLi at -78°C generates the C2-lithio species, which can be trapped with electrophiles (e.g., DMF to form the aldehyde, or I₂ to form the iodide).
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Manipulation of the C7-Ester
The ester serves as a gateway to various pharmacophores:
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Hydrolysis: LiOH/THF/H₂O yields benzo[b]thiophene-7-carboxylic acid , a key intermediate for amide coupling.
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Reduction: LiAlH₄ or DIBAL-H yields (benzo[b]thiophen-7-yl)methanol . This alcohol is frequently converted to halides for alkylation reactions.
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Amidation: Direct aminolysis is difficult; conversion to the acid chloride (SOCl₂) followed by amine addition is the standard protocol.
Visualization of Reactivity
The following diagram maps the reaction landscape of the scaffold.
Figure 1: Reactivity map illustrating the orthogonal functionalization sites: C3 (Electrophilic), C2 (Lithiation), and C7 (Ester transformation).
Experimental Protocols
Protocol 5.1: Synthesis via Cyclization (Thiosalicylic Acid Route)
This protocol is adapted for high reliability in a research setting.
Reagents:
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2-Mercaptobenzoic acid (1.0 equiv)
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Bromoacetaldehyde dimethyl acetal (1.1 equiv)
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Polyphosphoric acid (PPA)
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Methanol / H₂SO₄ (catalytic)
Step-by-Step Methodology:
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Alkylation: Dissolve 2-mercaptobenzoic acid (10 mmol) in Ethanol (20 mL). Add NaOH (2.2 equiv) followed by bromoacetaldehyde dimethyl acetal (11 mmol). Reflux for 3–4 hours.
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Workup 1: Concentrate solvent, acidify with dilute HCl, and extract the intermediate 2-(2,2-dimethoxyethylthio)benzoic acid with Ethyl Acetate. Dry and concentrate.
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Cyclization: Add the crude intermediate to PPA (approx. 10 g per g of substrate) pre-heated to 60°C. Stir vigorously at 80–90°C for 1–2 hours. The solution will darken.
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Quench: Pour the hot reaction mixture onto crushed ice. The crude benzo[b]thiophene-7-carboxylic acid will precipitate. Filter and wash with water.
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Esterification: Suspend the crude acid in dry Methanol (30 mL). Add conc. H₂SO₄ (0.5 mL). Reflux for 12 hours.
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Purification: Concentrate methanol, neutralize with sat. NaHCO₃, extract with DCM. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol 5.2: Regioselective C3-Bromination
Objective: To install a handle for cross-coupling at the 3-position.
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Dissolve methyl benzo[b]thiophene-7-carboxylate (1.0 mmol) in Acetonitrile (5 mL).
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Add N-Bromosuccinimide (NBS, 1.05 mmol) in one portion.
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Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS.
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Note: The electron-withdrawing ester slows the reaction compared to unsubstituted benzothiophene. If sluggish, heat to 40°C.
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Workup: Dilute with water, extract with EtOAc. The product, methyl 3-bromobenzo[b]thiophene-7-carboxylate, is usually obtained in >85% yield.
Applications in Drug Discovery[10]
5-HT3 Receptor Antagonists
The 7-carboxylate moiety mimics the steric and electronic properties of the indole-3-carboxylate found in Tropisetron. Derivatives where the methyl ester is converted to a tropane or bridged bicyclic amine amide have shown potent antagonism of the 5-HT3 receptor, useful for treating chemotherapy-induced nausea.
RORγt Inverse Agonists
In the development of autoimmune therapies, the benzo[b]thiophene core serves as a lipophilic scaffold. The 7-substituent (often converted to an amide or alcohol) directs the molecule into specific hydrophobic pockets of the RORγt ligand-binding domain, stabilizing the repressive conformation of the receptor.
Synthesis Workflow Visualization
The following diagram depicts the synthetic logic from precursor to bioactive application.
Figure 2: Synthetic workflow from raw material to medicinal candidate.
References
- Source: Patent EP0294292B1. "Derivative of benzo[b]thiophene-7-carboxylic acid, process for its preparation and pharmaceutical compositions containing it.
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General Reactivity of Benzo[b]thiophenes
- Source:Journal of the American Chemical Society, 2016. "Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes."
- Relevance: Validates the C3 vs C2 selectivity profiles in Pd-c
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URL:[Link]
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Benzo[b]thiophene Scaffolds in Medicinal Chemistry
- Source:Molecules, 2017. "An Overview of Benzo[b]thiophene-Based Medicinal Chemistry."
- Relevance: Reviews the biological applications of the scaffold, including RORγt and antimicrobial activity.
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URL:[Link]
- Compound Data & Safety: Source: Sigma-Aldrich / Merck Product Sheet (CAS 110449-94-0). Relevance: Confirms physical properties and commercial availability.
Sources
- 1. WO2017155909A1 - Antibacterial compounds and uses thereof - Google Patents [patents.google.com]
- 2. US7645400B2 - Composition containing carbon nanotubes having a coating - Google Patents [patents.google.com]
- 3. Palladium| Ambeed [ambeed.com]
- 4. 20532-39-2 | Methyl benzo[b]thiophene-5-carboxylate | Esters | Ambeed.com [ambeed.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP0294292B1 - Derivative of benzo[b]thiophene-7-carboxylic acid, process for its preparation and pharmaceutical compositions containing it - Google Patents [patents.google.com]
